Chemical properties of 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine
Chemical properties of 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine
Technical Monograph: 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine
CAS: 1373233-29-4 Formula: C₇H₆BrF₃N₂O Molecular Weight: 271.03 g/mol [1][2]
Executive Summary: The Strategic Scaffold
4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine represents a high-value pharmacophore scaffold, specifically engineered for advanced medicinal chemistry campaigns. Its structural utility lies in the precise arrangement of three distinct functional handles on a benzene core:
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The 1,3-Diamine Motif: A critical precursor for synthesizing nitrogen-rich heterocycles (benzimidazoles, quinoxalines, imidazopyridines).
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The Trifluoromethoxy (-OCF₃) Group: A "super-halogen" bioisostere that enhances lipophilicity (LogP) and metabolic stability without the steric bulk of a trifluoromethyl group, while exerting a strong electron-withdrawing effect.
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The Bromine (-Br) Handle: Positioned for orthogonal functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) either before or after heterocycle formation.
This guide details the physicochemical profile, synthetic pathways, and reactivity logic required to utilize this scaffold effectively in drug discovery.
Physicochemical Profile & Electronic Properties
Understanding the electronic environment is prerequisite to predicting reactivity. The -OCF₃ and -Br substituents create a unique push-pull system with the electron-donating amine groups.
| Property | Value / Description | Impact on Reactivity |
| Electronic Character | Electron-Deficient Core | The -OCF₃ (σₚ = 0.35) and -Br withdraw electron density, reducing the nucleophilicity of the amines compared to unsubstituted phenylenediamines. |
| Lipophilicity (cLogP) | ~2.4 (Predicted) | The -OCF₃ group significantly increases membrane permeability compared to methoxy analogs. |
| Acidity (pKa) | ~2.5–3.5 (Conjugate acid) | The amines are less basic than aniline (pKa ~4.6) due to the strong inductive effect of -OCF₃ and -Br. |
| H-Bonding | 2 Donors / 5 Acceptors | The -OCF₃ oxygen is a poor H-bond acceptor, but the fluorine atoms can participate in weak electrostatic interactions. |
Synthetic Accessibility & Retrosynthesis
The synthesis of this polysubstituted benzene requires careful orchestration of directing effects. The -OCF₃ group is an ortho/para director (deactivating), while the amines (or their precursors) are strong activators.
Proposed Synthetic Pathway
A logical route utilizes 1-(trifluoromethoxy)benzene as the starting material, leveraging the directing effects to install the nitrogen and halogen functionalities.
Figure 1: Retrosynthetic logic for constructing the 4-bromo-6-(trifluoromethoxy)benzene-1,3-diamine core.
Critical Process Note: The reduction step (Step 3) must be carefully selected. While catalytic hydrogenation (H₂/Pd-C) is standard, the presence of the aryl bromide poses a risk of hydrodehalogenation (loss of Br).
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Recommendation: Use chemoselective reduction methods such as Iron/Ammonium Chloride (Fe/NH₄Cl) or Tin(II) Chloride (SnCl₂) to reduce the nitro groups while preserving the carbon-bromine bond.
Reactivity & Functionalization Logic
The power of this scaffold lies in its ability to serve as a "linchpin" for diversity-oriented synthesis.
A. Heterocyclization (The Primary Application)
The 1,3-diamine motif is the immediate precursor to benzimidazoles. The presence of the -OCF₃ group at position 6 influences the regiochemistry of the cyclization if the condensation partner is unsymmetrical.
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Reaction: Condensation with aldehydes, carboxylic acids, or orthocarbonates.
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Outcome: Formation of 5-bromo-7-(trifluoromethoxy)benzimidazoles.
B. Orthogonal Cross-Coupling
The bromine atom is preserved during mild cyclizations, allowing for late-stage functionalization.
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Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.
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Buchwald-Hartwig: Amination to introduce solubilizing groups or additional pharmacophores.
Reactivity Map
Figure 2: Divergent synthesis pathways utilizing the diamine and bromide handles.
Handling & Stability Protocols
As an electron-deficient phenylenediamine, this compound is more stable to oxidation than unsubstituted phenylenediamine, but standard precautions apply.
Storage Protocol:
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Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent slow oxidation of the amine groups to quinone imines.
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Temperature: Refrigerate (2–8°C).
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Light: Protect from light; phenylenediamines can be photosensitive, darkening upon exposure.
Safety (HSE):
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Hazard Class: Irritant (Skin/Eye/Respiratory).
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Toxicology: Like many halogenated anilines, assume potential for methemoglobinemia if absorbed. Handle in a fume hood with nitrile gloves.
References
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PubChem Compound Summary. (n.d.). 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine (CID 75365904).[1] National Center for Biotechnology Information. Retrieved from [Link]
- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemBioChem. (Contextual grounding on OCF3 properties).
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Molaid Chemicals. (n.d.). 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine Physicochemical Properties. Retrieved from [Link]
